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Compound of Interest

Compound Name: (R)-BAY-598

Cat. No.: B605942 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase

that plays a significant role in cellular processes by methylating both histone and non-histone

proteins. A key non-histone substrate of SMYD2 is the tumor suppressor protein p53. SMYD2-

mediated monomethylation of p53 at lysine 370 (K370) can lead to a reduction in p53's DNA-

binding affinity and subsequent transcriptional activation of its target genes. This modulation of

p53 activity has implicated SMYD2 in the progression of various cancers, making it an

attractive target for therapeutic intervention.

BAY-598 is a potent and selective inhibitor of SMYD2. It acts as a substrate-competitive

inhibitor with respect to the peptide substrate. BAY-598 exists as two enantiomers, (S)-BAY-598

and (R)-BAY-598. The (S)-enantiomer is the more biologically active form. This document

provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity

of (R)-BAY-598 against SMYD2.

Principle of the Assay
The inhibitory potential of (R)-BAY-598 on SMYD2 is quantified using a radiometric biochemical

assay. This assay measures the transfer of a tritium-labeled methyl group from the cofactor S-

adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a synthetic peptide substrate derived from the

p53 protein. The amount of radioactivity incorporated into the peptide is directly proportional to

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b605942?utm_src=pdf-interest
https://www.benchchem.com/product/b605942?utm_src=pdf-body
https://www.benchchem.com/product/b605942?utm_src=pdf-body
https://www.benchchem.com/product/b605942?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the enzymatic activity of SMYD2. By measuring the reduction in radioactivity in the presence of

(R)-BAY-598, the compound's inhibitory potency (IC₅₀) can be determined.

Quantitative Data Summary
The inhibitory activities of both the (R)- and (S)-enantiomers of BAY-598 against SMYD2 are

summarized below. The data highlights the stereospecificity of the SMYD2 active site.

Compound Target Assay Type IC₅₀

(R)-BAY-598 SMYD2 Biochemical 1.7 µM

(S)-BAY-598 SMYD2 Biochemical 27 nM[1]

(S)-BAY-598 SMYD2 Cellular 58 nM[1]

Signaling Pathway Diagram
The following diagram illustrates the role of SMYD2 in the p53 signaling pathway and the point

of inhibition by (R)-BAY-598.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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